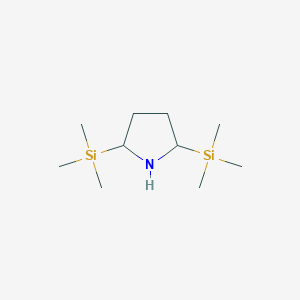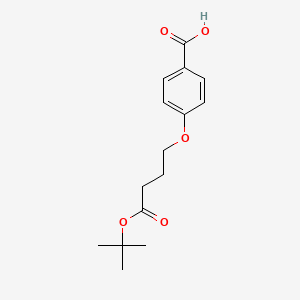
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is an organic compound with a complex structure. It consists of a benzoic acid molecule with a side chain containing a tert-butoxy group and a 4-oxobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions typically include:
Reactants: Benzoic acid and tert-butyl alcohol.
Catalyst: Sulfuric acid or sulfuric acid dimethyl ester.
Temperature: The reaction is carried out at low temperatures, typically between 0-5°C.
Procedure: The reactants are mixed in a molar ratio of 1:1.2, and the catalyst is added slowly while maintaining the temperature. The reaction mixture is stirred thoroughly.
Isolation: After the reaction is complete, the product is filtered and washed with cold ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acids .
Scientific Research Applications
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, where the benzylic carbon atom is oxidized to form benzoic acid derivatives. This reaction is facilitated by the presence of free radicals stabilized at the benzylic position through resonance .
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzoic acid: Similar structure but lacks the tert-butoxy group.
4-tert-Butylbenzoic acid: Contains a tert-butyl group but lacks the oxobutoxy group.
4-(tert-Butoxycarbonyl)benzoic acid: Contains a tert-butoxycarbonyl group instead of the oxobutoxy group .
Uniqueness
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is unique due to the presence of both tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
192698-20-7 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)5-4-10-19-12-8-6-11(7-9-12)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18) |
InChI Key |
UAVDTJYXLNRUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
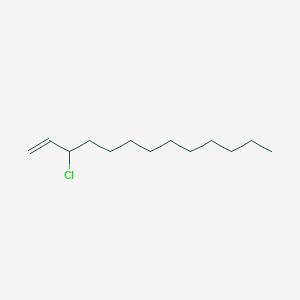

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
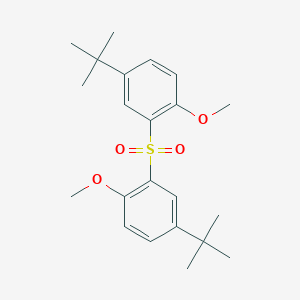
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
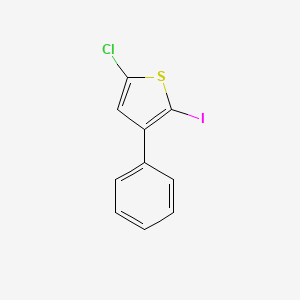
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
